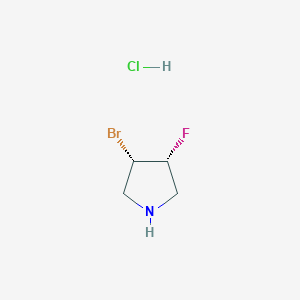

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

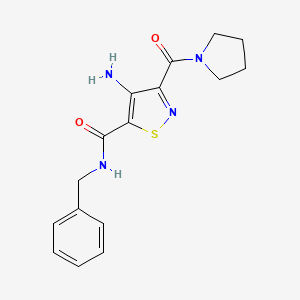

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive target for researchers.

Scientific Research Applications

Synthetic Utility in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, closely related to (3S,4R)-3-Bromo-4-fluoropyrrolidine hydrochloride, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are useful intermediates in medicinal applications, was achieved by double fluorination of N-protected (2S,4R)-4-hydroxyproline. This method facilitates the preparation of various 4-fluoropyrrolidine derivatives in fewer synthetic steps, showcasing its utility in synthesizing compounds for medicinal purposes (Singh & Umemoto, 2011).

Aminofluorination Reactions : Boron trifluoride etherate, a widely used Lewis acid, was demonstrated to be an efficient fluorinating agent in intramolecular aminofluorination reactions of homoallylic amines. This reaction yields 3-fluoropyrrolidines, indicating the significance of fluorine-containing pyrrolidines in synthesizing complex organic molecules (Cui et al., 2014).

Synthesis of Fluorinated Azaheterocycles : An efficient synthesis method for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has been developed. These fluorinated azaheterocycles are particularly interesting as bifunctional building blocks in fluorinated pharmaceutical compounds. This synthesis involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine, showcasing the relevance of fluoropyrrolidines in pharmaceutical chemistry (Verniest et al., 2010).

Fluorescence in Chemical Analysis : Fluoropyrrolidines and similar compounds have been utilized in the fluorimetric determination of amino acids. The fluorigenic reaction of proline with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is superior to the reactions with analogous chloro and bromo derivatives, highlighting the importance of fluorine in enhancing reactivity and fluorescence yield, which is crucial in analytical chemistry (Imai & Watanabe, 1981).

properties

IUPAC Name |

(3S,4R)-3-bromo-4-fluoropyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrFN.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFZGVIAZIUDQJ-RFKZQXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)Br)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-3-Bromo-4-fluoropyrrolidine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

![(4-((2-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2403826.png)

![[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2403828.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)

![6-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B2403831.png)